Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate
Description
Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring substituted with a benzyl ester group at position 1 and a hydroxyl group at position 6 in the (R)-configuration. The diazepane core, containing two nitrogen atoms at positions 1 and 4, provides a versatile scaffold for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (6R)-6-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 |
InChI Key |
XWEDUWZFKDUGMQ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@@H](CN1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The core structure, 1,4-diazepane, can be functionalized at the nitrogen and carbon centers to introduce the benzyl carbamate and hydroxy substituents. A common synthetic strategy involves:
- Starting from racemic or protected diazepane derivatives.
- Introduction of the benzyl carbamate protecting group at the nitrogen (N-1) position.
- Hydroxylation at the 6-position.
- Chiral resolution to isolate the (R)-enantiomer.
This approach is supported by several synthetic precedents in the literature, notably in medicinal chemistry patents and academic articles focusing on diazepane derivatives.
Preparation of Racemic Benzyl 6-hydroxy-1,4-diazepane-1-carboxylate
The racemic compound is typically synthesized via:
- Acylation of 1,4-diazepane with benzyl chloroformate to form the benzyl carbamate.
- Hydroxylation at the 6-position through selective oxidation or substitution reactions.
- Use of protecting groups such as Boc (tert-butyloxycarbonyl) to control regioselectivity during functionalization.
This method is consistent with protocols described for related diazepane derivatives, where protecting group strategies and selective functionalization are key to obtaining the desired substitution pattern.
Chiral Resolution and Enantiomeric Enrichment
Cocrystallization with Chiral Resolving Agents
A patented method (US20190276414A1) details the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride via cocrystallization with (R)-1,1,2-triphenyl-1,2-ethanediol (R-TED). Although this patent specifically discusses the 5-methyl analog, the methodology is directly applicable to the 6-hydroxy derivative due to structural similarity.
Key steps include:
- Formation of a cocrystal between the racemic hydrochloride salt and the chiral resolving agent in solvents such as acetonitrile, isopropanol, ethyl acetate, acetone, tetrahydrofuran, tert-butyl methyl ether, dichloromethane, or toluene.
- Wet grinding or slurrying of the mixture to promote cocrystal formation.
- Crystallization by slow cooling of a hot solution to obtain the cocrystal form.
- Dissociation of the cocrystal in water to isolate the (R)-enantiomer hydrochloride salt.
- Conversion of the hydrochloride salt to the free base if desired.
This process yields the (R)-benzyl 6-hydroxy-1,4-diazepane-1-carboxylate with high enantiomeric purity and can be scaled for industrial applications.
Reaction Conditions and Solvent Effects
The choice of solvent and reaction conditions significantly affects the yield and purity of the target compound:
| Step | Solvent(s) | Temperature | Notes |
|---|---|---|---|
| Cocrystal formation | Acetonitrile, isopropanol, ethyl acetate, acetone, tetrahydrofuran, tert-butyl methyl ether, dichloromethane, toluene | Room temperature to reflux | Wet grinding or slurrying promotes cocrystallization |
| Crystallization of cocrystal | Acetonitrile | Reflux, then slow cooling | Seeding may be used to facilitate crystallization |
| Dissociation of cocrystal | Water | Room temperature | Separation of (R)-TED and isolation of hydrochloride salt |
| Conversion to free base | Organic solvents (e.g., dichloromethane) | Ambient | Basification with sodium hydroxide (pH ~12) for extraction |
The amount of water in solvent mixtures during cocrystallization is optimized between 5-10% v/v to improve crystal quality.
Purification and Characterization
Purification steps after synthesis and resolution may include:
- Centrifugation and drying under vacuum to isolate solids.
- Extraction with dichloromethane or other organic solvents after basification.
- Recrystallization to enhance enantiomeric purity.
Characterization techniques commonly used:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and enantiomeric purity |
| Differential Scanning Calorimetry (DSC) | Thermal properties of cocrystals |
| Elemental Analysis | Purity and composition verification |
| X-ray Crystallography | Absolute configuration and crystal structure |
| High Performance Liquid Chromatography (HPLC) with chiral columns | Enantiomeric excess determination |
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Racemic synthesis | Acylation of 1,4-diazepane with benzyl chloroformate, hydroxylation at C-6 | Benzyl chloroformate, oxidizing agents, protecting groups | Racemic benzyl 6-hydroxy-1,4-diazepane-1-carboxylate |
| Formation of hydrochloride salt | Reaction with hydrochloric acid | Hydrochloric acid in suitable solvent | Hydrochloride salt for resolution |
| Chiral resolution via cocrystallization | Cocrystal formation with (R)-1,1,2-triphenyl-1,2-ethanediol | Acetonitrile or other solvents, wet grinding/slurrying | Enantiomerically enriched (R)-hydrochloride salt |
| Dissociation and isolation | Slurrying cocrystal in water, separation of chiral agent | Water, centrifugation, basification with NaOH | Pure (R)-benzyl 6-hydroxy-1,4-diazepane-1-carboxylate free base |
| Purification | Extraction, recrystallization | Organic solvents, vacuum drying | High purity and enantiomeric excess |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl ®-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the diazepane ring can modulate the compound’s overall conformation and reactivity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and functional groups of Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate and related compounds referenced in the provided evidence:
Key Differences and Implications
Core Heterocycle
- 1,4-Diazepane (Target Compound) : The seven-membered ring with two nitrogen atoms allows conformational flexibility, which can enhance binding to biological targets. This contrasts with the six-membered 1-benzazepine in Benazepril Hydrochloride, which is fused to a benzene ring, increasing rigidity .
Functional Groups
- Hydroxyl vs. Ketone: The (R)-6-hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the 4-oxo group in Benzyl 4-Oxoazepane-1-carboxylate.
- Benzyl Ester : Common to all compounds except Benazepril Hydrochloride (which uses an ethoxycarbonyl group), this moiety is often employed in prodrug design to enhance bioavailability. Hydrolysis of the benzyl ester in vivo could release active carboxylic acids, a mechanism shared with Benazepril’s ethoxycarbonyl group .
Pharmaceutical Relevance
- Benazepril Hydrochloride : A clinically approved angiotensin-converting enzyme (ACE) inhibitor, its structure includes a carboxylic acid salt for improved solubility and a phenylpropyl chain for target specificity .
- Benzathine Benzylpenicillin : A β-lactam antibiotic with a bicyclic core and sulfur atom, highlighting the role of heteroatoms in biological activity. The benzyl ester here stabilizes the penicillin backbone .
Biological Activity
Benzyl (R)-6-hydroxy-1,4-diazepane-1-carboxylate, a derivative of diazepane, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group and a hydroxyl moiety, which are crucial for its biological interactions. The compound is synthesized through various methods involving diazepane derivatives as building blocks. For instance, one common synthetic route involves the esterification of 6-hydroxy-1,4-diazepane-1-carboxylic acid with benzyl alcohol under acidic conditions.
Cytotoxicity and Anticancer Potential
Research has demonstrated that several diazepane derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. A study evaluated the cytotoxic effects of synthesized diazepane compounds against human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines. The findings indicated that while most compounds showed low toxicity, some derivatives exhibited moderate toxicity at higher concentrations. Notably, compound 3d demonstrated a viability reduction to 51% at 100 μM concentration in PANC1 cells .
Antibiotic Potentiation
Another significant aspect of this compound is its role as an efflux pump inhibitor (EPI). A study on 1-benzyl-1,4-diazepane revealed that it could enhance the efficacy of antibiotics like levofloxacin by decreasing their minimum inhibitory concentrations (MIC) in Escherichia coli strains overexpressing efflux pumps. This mechanism involves increasing membrane permeability and accumulating ethidium bromide within bacterial cells .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, potentially inhibiting or modulating their activity. Additionally, the aromatic benzyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate cell membranes.
Table 1: Summary of Biological Activities
Future Directions
The promising biological activities of this compound suggest avenues for further research. Future studies could focus on:
- In Vivo Studies : To evaluate the therapeutic potential in animal models.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.
- Structural Modifications : To enhance efficacy and reduce toxicity through chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
